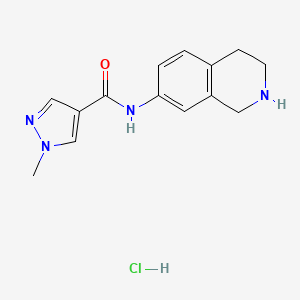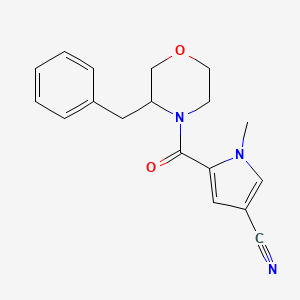![molecular formula C13H14N2O2S B7639164 N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide, commonly referred to as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used in biochemistry and molecular biology experiments to prevent the degradation of proteins by proteases. PMSF is a white crystalline powder that is soluble in polar solvents such as ethanol, methanol, and water.
Wirkmechanismus
PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects
PMSF has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in cell lysates and tissue homogenates, which can lead to the identification of specific proteins and their functions. PMSF has also been shown to inhibit the activity of proteases in vivo, which can lead to the identification of new drug targets.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF has several advantages as a protease inhibitor. It is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases. It is also relatively stable and easy to use. However, PMSF has several limitations. It is not effective against all types of proteases, and it can be toxic to cells at high concentrations. It is also relatively expensive compared to other protease inhibitors.
Zukünftige Richtungen
There are several future directions for the use of PMSF in scientific research. One area of research is the development of new protease inhibitors that are more effective and less toxic than PMSF. Another area of research is the identification of new drug targets using PMSF as a tool. Finally, PMSF could be used in the development of new diagnostic tools for the detection of protease activity in vivo.
Synthesemethoden
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The reaction produces PMSF as the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein purification, gel electrophoresis, and other biochemical and molecular biology experiments. PMSF is also used to inhibit proteases in cell lysates and tissue homogenates to study the function of specific proteins.
Eigenschaften
IUPAC Name |
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15-13(11-6-3-2-4-7-11)12-8-5-9-14-10-12/h2-10,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLQHKHZCRNRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)